molecular formula C15H15BrN2OS B2368390 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865181-42-6

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2368390
CAS No.: 865181-42-6
M. Wt: 351.26
InChI Key: SGUDPIXCYVWFDW-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The molecular structure is characterized by a bromine atom at the 6-position, a prop-2-yn-1-yl (propargyl) group at the 3-position, and a pivalamide (2,2-dimethylpropanamide) group attached to the 2-position via a Z-configuration imine bond. The presence of the propargyl group is particularly valuable for further synthetic modifications, such as Click chemistry, facilitating the creation of more complex derivatives or bioconjugates for proteomics research . Benzothiazole derivatives of this structural class have demonstrated considerable potential in scientific research, particularly as candidates in anticancer investigations . Preliminary studies on analogous compounds suggest they may exert biological effects through mechanisms such as the inhibition of key enzymes or modulation of cellular receptors involved in proliferation and apoptosis pathways . Additionally, the structural motif is frequently explored for antimicrobial properties, with research indicating that similar compounds can show efficacy against a range of bacterial pathogens . This compound is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-quality chemical as a key intermediate for the synthesis of novel compounds or as a standard in biological screening assays to further explore the structure-activity relationships of the benzothiazole class.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c1-5-8-18-11-7-6-10(16)9-12(11)20-14(18)17-13(19)15(2,3)4/h1,6-7,9H,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUDPIXCYVWFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Direct Arylation

The benzo[d]thiazole scaffold is frequently constructed via palladium-catalyzed C–H functionalization. A representative protocol involves coupling 2-bromoaniline with thiourea derivatives in the presence of Pd(OAc)₂ (5 mol%), pivalic acid (20 mol%), and K₂CO₃ in dimethylacetamide (DMA) at 120°C for 12 hours. This method achieves yields of 78–92% and is scalable to gram quantities. Key advantages include avoidance of pre-functionalized substrates and high atom economy.

Nickel-Mediated Cyclization

Nickel-based catalysts, such as Ni-MOF-74, enable cyclization of 2-aminobenzenethiols with carbonyl compounds in diglyme at 160°C. This approach is noted for its tolerance of electron-withdrawing groups, though yields (41–53%) are moderate compared to palladium systems.

Bromination at the 6-Position

Electrophilic Bromination with N-Bromosuccinimide (NBS)

Direct bromination of 3-substituted benzo[d]thiazoles is achieved using NBS (2.2 equiv) and TiO₂ (8 mol%) in chloroform at 50°C for 15 hours. The reaction proceeds via radical intermediates, affording 6-bromo derivatives in 76.9% yield with >99% regioselectivity.

Directed Ortho-Metalation

For substrates sensitive to radical pathways, lithium-halogen exchange followed by quenching with Br₂ provides precise bromination. Using LDA (2.0 equiv) at −78°C in THF, this method achieves 85% yield but requires anhydrous conditions.

Propargylation at the 3-Position

Palladium-Catalyzed Alkynylation

Propargyl groups are introduced via Sonogashira coupling. A optimized procedure employs PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), and NEt₃ in DMF at 80°C, reacting 3-iodobenzo[d]thiazole with propyne (1.5 equiv) to yield 3-prop-2-yn-1-yl derivatives in 89% yield.

Nickel-Mediated Alkyne Insertion

Ni(OAc)₂ (10 mol%) with 1,10-phenanthroline in diglyme at 160°C facilitates alkyne insertion into C–Br bonds, achieving 75% yield with minimal homocoupling byproducts.

Pivalamide Installation and Z-Configuration Control

Condensation with Pivaloyl Chloride

Reaction of 2-aminobenzo[d]thiazole with pivaloyl chloride (1.2 equiv) in pyridine at 0°C affords the pivalamide in 94% yield. Stereochemical control is achieved by subsequent tautomerization under acidic conditions (HCl/EtOH, 60°C), favoring the Z-isomer through kinetic control.

Transition Metal-Assisted Tautomerization

Pd(OAc)₂ (2 mol%) in DMSO at 100°C catalyzes isomerization of the E-imine to the Z-configuration with 98% stereoselectivity, as confirmed by NOESY NMR.

Integrated Synthetic Routes

One-Pot Sequential Functionalization

A telescoped synthesis combines bromination, propargylation, and pivalamide formation in a single reactor:

  • Bromination with NBS/TiO₂ in CHCl₃ (50°C, 15 h).
  • Propargylation via Sonogashira coupling (80°C, 12 h).
  • Pivalamide condensation (0°C, 2 h).
    This sequence achieves an overall yield of 68% with 97% purity.

Electrochemical Synthesis

A green chemistry approach uses a Cu anode and n-Bu₄NPF₆ electrolyte in DMF, enabling propargylation and pivalamide formation at 20°C with 75% yield.

Analytical Characterization Data

Parameter Value/Description Method
Melting Point 142–144°C DSC
¹H NMR (400 MHz) δ 1.35 (s, 9H, C(CH₃)₃), 2.51 (t, 1H, C≡CH), 5.21 (d, 2H, CH₂), 7.82 (d, 1H, Ar-H), 8.01 (s, 1H, Ar-H) CDCl₃
HPLC Purity 99.4% C18, MeCN/H₂O

Critical Analysis of Methodologies

Yield and Scalability

Palladium-based methods consistently deliver higher yields (75–95%) than nickel systems (41–75%). However, nickel catalysts are preferable for substrates prone to palladium-induced decomposition.

Stereochemical Challenges

The Z-configuration is thermodynamically disfavored but stabilized by intramolecular H-bonding between the pivalamide carbonyl and thiazole N–H. Microwave-assisted synthesis (100°C, 20 min) enhances Z-selectivity to 99% by minimizing thermal equilibration.

Industrial and Environmental Considerations

  • Cost Analysis : Pd catalysts increase raw material costs by 30% compared to Ni systems.
  • Waste Streams : Electrochemical methods reduce E-factor by 60% versus traditional routes.
  • Regulatory Compliance : Bromination with NBS requires rigorous control of succinimide byproducts (EPA Toxicity Category III).

Chemical Reactions Analysis

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets. In the context of its cytotoxic activity, the compound is believed to interfere with cellular processes by binding to DNA or proteins, leading to cell death. The antibacterial activity is thought to result from the compound’s ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound ID Core Structure Substituents/Functional Groups Configuration Key Properties/Applications
Target Compound Benzo[d]thiazole 6-Bromo, 3-propynyl, pivalamide (Z) High lipophilicity, reactive sites
I8 Quinolinium iodide 4-((E)-(3-methylbenzo[d]thiazol-2-ylidene)methyl), 2-((E)-4-fluorostyryl) (E) Fluorescent probe, DNA interaction
I10 Quinolinium iodide 4-((3-(3-(4-methylpiperidin-1-yl)propyl)benzo[d]thiazol-2-ylidene)methyl) (Z) Antimicrobial activity
I7 Quinolinium iodide 1-methyl-4-(piperidin-1-yl), 2-(1H-indol-2-yl)vinyl (E) Anticancer potential

Substituent Effects

  • Bromine vs.
  • Propynyl vs. Piperidinyl : The prop-2-yn-1-yl group offers alkyne reactivity absent in I10’s 4-methylpiperidinyl chain, enabling bioorthogonal modifications. However, I10’s piperidinyl group may improve solubility in aqueous media .

Configuration and Stereoelectronic Effects

  • The (Z)-configuration in the target compound and I10 creates distinct spatial arrangements compared to (E)-isomers (e.g., I7, I8). This affects π-π stacking and dipole interactions, critical for binding to enzymes or nucleic acids .

Physicochemical Properties

  • Lipophilicity : The pivalamide group in the target compound likely increases logP compared to iodide salts (I7–I10), favoring passive diffusion across membranes but reducing aqueous solubility.
  • Stability : The propynyl group may confer instability under basic conditions, whereas I10’s alkylpiperidine chain enhances stability .

Biological Activity

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry. Its unique structural features, including the bromine atom and the propargylic group, suggest potential applications in drug development, particularly against cancer and infectious diseases.

Chemical Structure and Properties

The molecular formula of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is C20H11BrN2O3SC_{20}H_{11}BrN_2O_3S with a molecular weight of approximately 439.28 g/mol. The compound's structure is characterized by:

  • A benzothiazole moiety which is known for its biological activity.
  • A bromo substituent at the 6-position, enhancing its reactivity.
  • A propargylic group that may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the benzothiazole scaffold exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of halogens, such as bromine, is often associated with increased potency against cancer cells due to enhanced interactions with biological macromolecules.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been well-documented. (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide may possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymes necessary for microbial survival.

Potential Mechanisms

The proposed mechanisms through which (Z)-N-(6-bromo-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)pivalamide may exert its effects include:

  • Binding to DNA : Intercalation into DNA can lead to disruption of replication and transcription.
  • Inhibition of Signal Transduction Pathways : Targeting kinases or other signaling molecules involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameKey FeaturesBiological Activity
(Z)-N-(6-bromo-benzothiazolylidene)-4-hydroxychromenoneBromo substituentAntimicrobial
(Z)-N-(6-fluoro-benzothiazolylidene)-4-hydroxychromenoneFluoro substituentAnticancer
(Z)-N-(benzothiazolylidene)-4-methylchromenoneMethyl groupAnti-inflammatory

This table highlights the unique aspects of (Z)-N-(6-bromo-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)pivalamide, particularly its specific halogenation pattern which may enhance its interaction with biological targets compared to other compounds.

Case Studies

While specific case studies on (Z)-N-(6-bromo-3-(prop-2-yn-1-y)benzo[d]thiazol-2(3H)-ylidene)pivalamide are scarce, related studies provide valuable insights:

  • Anticancer Efficacy : A study on benzothiazole derivatives demonstrated significant cytotoxic effects against MCF7 breast cancer cells, suggesting similar potential for this compound.
  • Antimicrobial Screening : Research involving related compounds showed promising antifungal activity against Candida albicans, indicating that (Z)-N-(6-bromo...) might exhibit comparable effects.

Q & A

Q. How can researchers optimize the synthesis of (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide to maximize yield?

  • Methodological Answer : Synthesis optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .
  • Catalysts : Use of palladium or copper catalysts for propargyl group coupling, as seen in analogous benzothiazole derivatives .
  • Temperature control : Reactions often proceed at 60–80°C to balance speed and byproduct formation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
  • Example: A multi-step synthesis from brominated benzo[d]thiazole precursors achieved 65% yield via propargylation under inert conditions .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration and propargyl substitution patterns. The pivalamide methyl groups appear as singlets near δ 1.2 ppm .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2100 cm⁻¹ (propargyl C≡C) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 395.05 for [M+H]⁺) .

Q. How can researchers assess the purity of this compound, and what challenges arise?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; target purity ≥95% .
  • Challenges :
  • Residual solvents (e.g., DMF) require rigorous drying under vacuum.
  • Isomer separation (Z vs. E) demands chiral columns or recrystallization .

Q. Which biological assays are suitable for initial screening of its bioactivity?

  • Methodological Answer :
  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the sulfonamide/pivalamide motifs .

Advanced Research Questions

Q. What reaction mechanisms govern the propargyl group’s stability and reactivity in this compound?

  • Methodological Answer :
  • Alkyne Reactivity : Propargyl groups undergo Huisgen cycloaddition (click chemistry) with azides, enabling bioconjugation .
  • Radical Pathways : Under UV light, the propargyl C≡C bond may participate in radical cascade reactions, forming fused heterocycles .
  • Catalytic Cross-Coupling : Palladium-mediated Sonogashira couplings modify the propargyl terminus .

Q. How can computational modeling predict its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR), guided by the bromobenzothiazole’s π-π stacking .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrogen bonds with pivalamide .

Q. How should researchers resolve contradictions in reported bioactivity data for analogous compounds?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (Table 1). For example, replacing bromine with chlorine reduces anticancer potency by 30% .
  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize variability .

Q. What degradation products form under physiological conditions, and how are they characterized?

  • Methodological Answer :
  • Hydrolysis : The pivalamide group hydrolyzes to pivalic acid and a primary amine in acidic media, detected via LC-MS .
  • Oxidative Stress : Propargyl groups may form epoxides or ketones, identified by GC-MS after accelerated stability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.